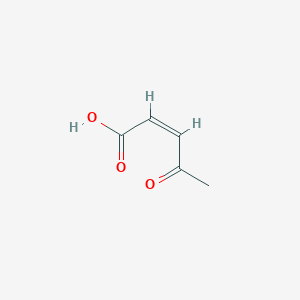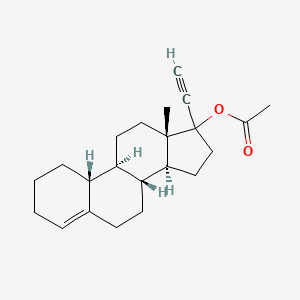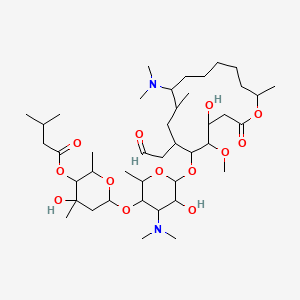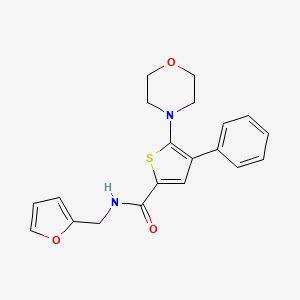
cis-Acetylacrylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cis-acetylacrylic acid is a 4-oxo monocarboxylic acid that is (Z)-pent-2-enoic acid in which the 4-position has been oxidised to the corresponding ketone. It derives from a pent-2-enoic acid.
cis-Acetylacrylate belongs to the class of organic compounds known as short-chain keto acids and derivatives. These are keto acids with an alkyl chain the contains less than 6 carbon atoms. cis-Acetylacrylate is soluble (in water) and a weakly acidic compound (based on its pKa). cis-Acetylacrylate can be biosynthesized from pent-2-enoic acid.
Wissenschaftliche Forschungsanwendungen
Synthesis and Intermediate Applications
cis-Acetylacrylic acid is used as an intermediate in various chemical syntheses. For instance, it is synthesized using organometallic compounds for the preparation of protoanemonin, an important intermediate in other chemical reactions. Factors such as reaction time, temperature, and solvent volume significantly influence its yield, with reaction temperature being a crucial factor (Chen Dong-dong, 2004).
Enzyme and Biological Interactions
cis-Acetylacrylic acid is involved in studies related to enzymes and biological systems. For example, the cis-3-chloroacrylic acid dehalogenase enzyme processes cis-3-haloacrylates but not trans-3-haloacrylates, producing malonate semialdehyde. This enzyme is significant in understanding biochemical pathways and has potential applications in bioremediation and bioengineering (G. Poelarends et al., 2004).
Affinity to Biomolecules
The affinity of cis-acetylacrylic acid derivatives for biomolecules like boronic acids has been investigated. This research is crucial for applications in sensing, separation, drug delivery, and creating functional materials. The study of these interactions provides insights into the chemical properties and potential applications of these acids (Chenchen Lü et al., 2013).
Biochemical Pathway Extensions
cis-Acetylacrylic acid derivatives are used in extending biochemical pathways for the production of valuable chemicals like muconic acid and salicylic acid. Such extensions are crucial in developing bio-based production methods for these chemicals, which are traditionally produced from petro-derived materials. This research is important for sustainable chemical production and biotechnology (Yuheng Lin et al., 2014).
Applications in Material Science
There is a growing interest in the use of cis-acetylacrylic acid and its derivatives in material science, particularly in the synthesis of polymers and plastics. The unique properties of these acids, such as their unsaturated nature, offer potential in the creation of novel materials with specific characteristics (N. A. Rorrer et al., 2016).
Eigenschaften
Produktname |
cis-Acetylacrylic acid |
|---|---|
Molekularformel |
C5H6O3 |
Molekulargewicht |
114.1 g/mol |
IUPAC-Name |
(Z)-4-oxopent-2-enoic acid |
InChI |
InChI=1S/C5H6O3/c1-4(6)2-3-5(7)8/h2-3H,1H3,(H,7,8)/b3-2- |
InChI-Schlüssel |
XGTKSWVCNVUVHG-IHWYPQMZSA-N |
Isomerische SMILES |
CC(=O)/C=C\C(=O)O |
SMILES |
CC(=O)C=CC(=O)O |
Kanonische SMILES |
CC(=O)C=CC(=O)O |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![2-chloro-N-[1-[oxo(10-phenothiazinyl)methyl]-4-piperidinyl]benzamide](/img/structure/B1230823.png)
![1-[3-[(7-Cyano-[1,3]dioxolo[4,5-g]quinolin-6-yl)amino]propyl]-3-(3-methoxypropyl)thiourea](/img/structure/B1230824.png)

![N-(4-bromo-2-methylphenyl)-3-(1,3-dioxo-2-pyrrolo[3,4-c]pyridinyl)propanamide](/img/structure/B1230826.png)
![4-[[[(1-Ethyl-2-oxo-6-benzo[cd]indolyl)amino]-oxomethyl]amino]benzoic acid ethyl ester](/img/structure/B1230827.png)
![5-amino-N-[2-(3,4-dimethoxyphenyl)ethyl]-1-(2-methoxyphenyl)-4-triazolecarboxamide](/img/structure/B1230828.png)
![(2R)-2-[(1R,2S)-2-[(S)-benzenesulfonamido(phenyl)methyl]-2-methylcyclopropyl]-N-(2-naphthalenyl)propanamide](/img/structure/B1230831.png)
![2-[5-Ethyl-6-[6-[5-[5-ethyl-2-hydroxy-5-(1-hydroxybutyl)-3-methyloxolan-2-yl]-3,5-dimethyloxolan-2-yl]-3-hydroxy-4-methyl-5-oxooctan-2-yl]-2,4-dihydroxy-3-methyloxan-2-yl]butanoic acid](/img/structure/B1230832.png)